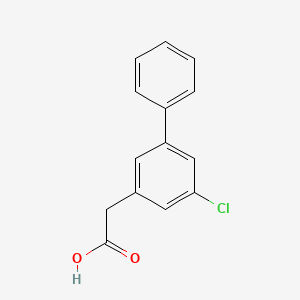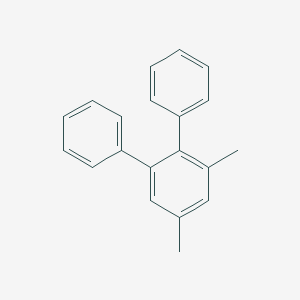
1,5-Dimethyl-2,3-diphenylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2,3-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,5-Dimethyl-2,3-diphenylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures below 50°C.
Sulfonation: Fuming sulfuric acid (H2SO4) at room temperature.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
科学的研究の応用
1,5-Dimethyl-2,3-diphenylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,5-dimethyl-2,3-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of methyl and phenyl groups influences the reactivity and orientation of substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
- 1,2-Dimethylbenzene (o-Xylene)
- 1,3-Dimethylbenzene (m-Xylene)
- 1,4-Dimethylbenzene (p-Xylene)
- 1,2-Diphenylbenzene (o-Terphenyl)
- 1,3-Diphenylbenzene (m-Terphenyl)
- 1,4-Diphenylbenzene (p-Terphenyl)
Uniqueness
1,5-Dimethyl-2,3-diphenylbenzene is unique due to the specific positioning of its methyl and phenyl groups, which affects its chemical reactivity and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it valuable for specific applications in research and industry .
特性
CAS番号 |
73935-73-6 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
1,5-dimethyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-16(2)20(18-11-7-4-8-12-18)19(14-15)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChIキー |
YELBJOBDSYELHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
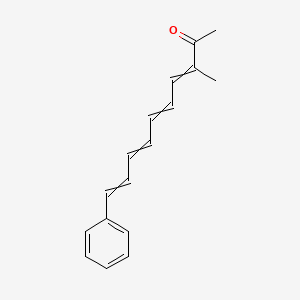

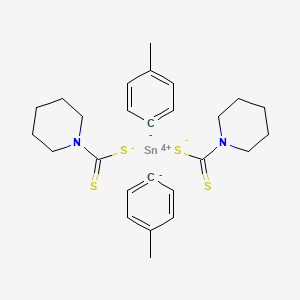
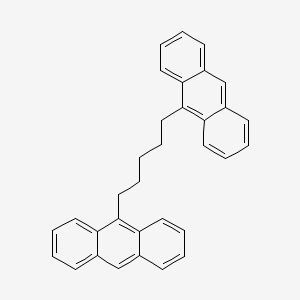

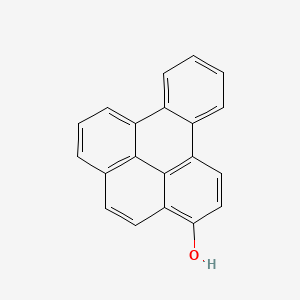
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
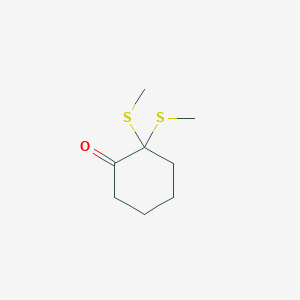
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


